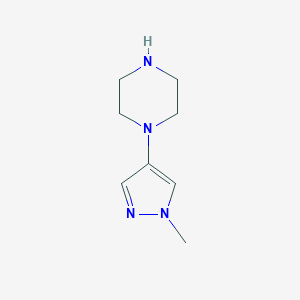
1-(1-methyl-1H-pyrazol-4-yl)piperazine
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)piperazine” is a chemical compound with the CAS Number: 1174207-79-4 . It has a molecular weight of 166.23 and its IUPAC name is 1-(1-methyl-1H-pyrazol-4-yl)piperazine .
Molecular Structure Analysis
The InChI code for “1-(1-methyl-1H-pyrazol-4-yl)piperazine” is 1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(1-methyl-1H-pyrazol-4-yl)piperazine” is a powder . It is stored at a temperature of 4 degrees .Scientific Research Applications
Novel Syntheses and Chemical Properties
Synthesis of Bis(pyrazole-benzofuran) Hybrids
A study presented the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds exhibited potent antibacterial and biofilm inhibitory activities, with specific derivatives showing high efficacy against E. coli, S. aureus, and S. mutans strains. Additionally, they showed significant inhibitory activity against MRSA and VRE bacterial strains, making them promising candidates for addressing antibiotic resistance (Mekky & Sanad, 2020).
Anticancer Evaluation of Thiazoles
Another research focused on the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with piperazine substituents that demonstrated significant efficacy against various cancer cell lines. This study underscores the therapeutic potential of piperazine-linked thiazoles in cancer treatment (Turov, 2020).
Biological and Pharmacological Activities
σ1 Receptor Antagonist for Pain Management
A pyrazole derivative, identified as a clinical candidate for pain treatment, showed promising solubility, permeability, and antinociceptive properties in models of pain. This highlights the compound's potential in developing new pain management therapies (Díaz et al., 2020).
Anxiolytic and Antidepressant Effects
The phenylpiperazine derivative LQFM005 and its metabolite were investigated for their anxiolytic and antidepressant-like effects. These compounds demonstrated significant potential in treating anxiety and depression, suggesting an activation mechanism through 5-HT1A receptors (Moreira et al., 2021).
Molecular Interaction and Structure Analysis
- Molecular Interaction with the CB1 Cannabinoid Receptor: The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its interaction with the CB1 receptor. The research provided insights into the conformations and binding interactions, contributing to the understanding of antagonist activity at the receptor level (Shim et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXNHGVYPISPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)piperazine | |
CAS RN |
1174207-79-4 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)

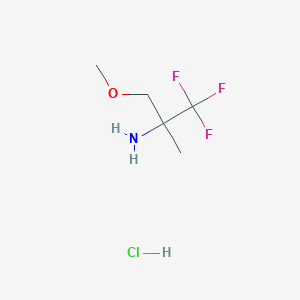
![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)
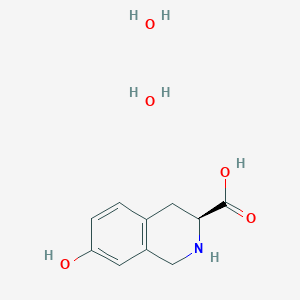
![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
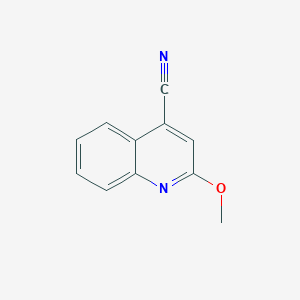
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
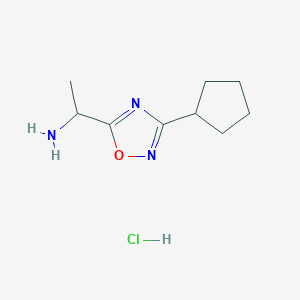
![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)
![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)